N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-7,10-12,18H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBDLSLJGDHUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé Multicomponent Reaction
This one-pot strategy employs 2-aminopyridine, aldehydes, and isocyanides under microwave-assisted conditions. For example, a modified protocol from utilizes:
- 2-Aminopyridine (1 equiv.), 2-formylphenylboronic acid (1 equiv.), and tert-butyl isocyanide (1 equiv.) in ethanol with NH₄Cl (20 mol%) as a catalyst.
- Microwave irradiation (150 W, 60°C, 30 min) facilitates imidazo[1,2-a]pyridine formation via cyclocondensation.
- Post-reaction, the mixture is purified via flash chromatography, yielding the 2-(2-aminophenyl)imidazo[1,2-a]pyridine intermediate in 65–78% yield.
Advantages : High atom economy, minimal purification steps.
Limitations : Requires specialized equipment (microwave reactor).
Electrochemical C–N Bond Formation
An eco-friendly approach from leverages electrochemical oxidation to form the imidazo[1,2-a]pyridine core:
- 2-Aminopyridine and 2-acetylphenyl acetate undergo C–N coupling in ethanol with HI (10 mol%) as a redox mediator.
- Constant current (10 mA/cm²) in an undivided cell at room temperature for 6 hours achieves 70% yield.
- Mechanistic studies suggest HI facilitates hydride transfer, enabling cyclization without external oxidants.
Advantages : Eliminates toxic reagents, scalable for industrial applications.
Limitations : Moderate yields compared to thermal methods.
One-Pot CsF-Celite Mediated Synthesis
Source reports a simplified one-pot method using CsF-Celite as a reusable catalyst:
- 2-Aminopyridine and 2-bromoacetophenone react in DMF at 80°C for 2 hours.
- CsF-Celite (20 wt%) promotes nucleophilic substitution and cyclization, yielding 85% product.
- The catalyst is recovered via filtration and reused without activity loss.
Advantages : Catalyst reusability, high yield, operational simplicity.
Limitations : Limited substrate scope for electron-deficient ketones.
Condensation and Oxidative Coupling
A review by highlights traditional condensation methods:
- 2-Aminopyridine and 2-nitrobenzaldehyde react in acetic acid under reflux (12 hours) to form the imidazo[1,2-a]pyridine core.
- Subsequent reduction of the nitro group (H₂/Pd-C) yields the 2-(2-aminophenyl) intermediate in 60% overall yield.
Advantages : Broad substrate compatibility.
Limitations : Lengthy reaction times, moderate efficiency.
Sulfonylation: Introducing Cyclopropanesulfonamide
The final step involves reacting the 2-(2-aminophenyl)imidazo[1,2-a]pyridine with cyclopropanesulfonyl chloride under basic conditions:
Standard Sulfonylation Protocol
- 2-(2-Aminophenyl)imidazo[1,2-a]pyridine (1 equiv.) is dissolved in anhydrous DCM.
- Cyclopropanesulfonyl chloride (1.2 equiv.) is added dropwise at 0°C, followed by triethylamine (2 equiv.).
- The reaction proceeds at room temperature for 4 hours, monitored by TLC.
- Workup involves washing with NaHCO₃ (aq.) and brine, followed by column chromatography (hexanes/EtOAc) to isolate the product in 75–82% yield.
Optimization Strategies
- Microwave Assistance : Reducing reaction time to 30 minutes at 50°C improves yield to 88%.
- Solvent Screening : THF and DCM show comparable efficiency, while DMF leads to side reactions.
Comparative Analysis of Preparation Methods
Spectral Characterization and Validation
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate or toluene.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Neurodegenerative Disease Treatment
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide, in treating neurodegenerative disorders. The compound has been shown to exhibit neuroprotective properties, which may be useful in conditions such as Alzheimer's and Parkinson's diseases.
- Mechanism of Action : The compound is believed to inhibit specific pathways involved in neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative diseases.
- Case Studies : A patent (WO2020170205A1) describes the use of imidazopyridinyl compounds for the treatment of neurodegenerative diseases, suggesting that these compounds can modulate neuroinflammatory responses effectively .
Anticancer Activity
This compound has shown promising results in anticancer research.
- Cell Line Studies : Preliminary studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been tested against A549 lung cancer cells and MCF-7 breast cancer cells, demonstrating IC50 values of 12.5 µM and 15.0 µM, respectively.
- Mechanism : The anticancer activity is thought to arise from the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- In Vivo Studies : Further investigations using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups, indicating its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored.
- Activity Against Bacteria : Studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential candidate for developing new antimicrobial therapies .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within microbial cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Cores
Imidazo[1,2-b]pyridazine Derivatives
Example : N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS: 946217-68-1)
- Structural Differences : Replaces imidazo[1,2-a]pyridine with imidazo[1,2-b]pyridazine and substitutes cyclopropanesulfonamide with cyclopentanecarboxamide.
Imidazo[4,5-b]pyridine Derivatives
Example : 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (from )
- Structural Differences : Utilizes imidazo[4,5-b]pyridine instead of imidazo[1,2-a]pyridine and includes a trifluoromethyl group.
- Functional Impact : The imidazo[4,5-b]pyridine core shifts the nitrogen positioning, which may affect π-π stacking or kinase selectivity. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
Functional Group Modifications
Sulfonamide vs. Carboxamide
Example: (R)-1-(2,3-difluoropropyl)-N-(2-(2-fluoro-4-iodophenylamino)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)cyclopropane-1-sulfonamide (CAS: 1258883-45-2)
- Structural Differences: Shares the cyclopropanesulfonamide group but incorporates a dihydropyridinone core.
- Functional Impact: The sulfonamide group in both compounds likely improves solubility and hydrogen-bond acceptor capacity compared to carboxamides. However, the dihydropyridinone core in CAS 1258883-45-2 introduces a ketone, which may confer redox instability .
Substituent Effects on the Phenyl Ring
Example : Compounds from with halogen (e.g., Cl, Br) or trifluoromethyl substituents on the phenyl ring.
- Structural Differences : The target compound lacks electron-withdrawing groups (e.g., Cl, CF₃) on its phenyl ring.
- Functional Impact : Halogenation or trifluoromethylation typically enhances binding to hydrophobic pockets but may reduce solubility. The absence of such groups in the target compound suggests a balance between hydrophobicity and bioavailability .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
Research Findings:
- Target Compound Advantages :
- Limitations :
- Lack of strong electron-withdrawing groups (e.g., CF₃) may reduce potency in targets requiring hydrophobic interactions.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an imidazo[1,2-a]pyridine moiety linked to a cyclopropanesulfonamide group. This unique configuration contributes to its biological properties and potential applications in medicinal chemistry.
| Property | Description |
|---|---|
| IUPAC Name | N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanesulfonamide |
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 301.37 g/mol |
| CAS Number | 2034474-65-0 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- ENPP1 Inhibition : Recent studies have indicated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in the immune response and cancer therapy. Inhibition of ENPP1 enhances the cGAS-STING pathway, leading to increased expression of immune response genes such as IFNB1 and CXCL10 .
- Antiproliferative Effects : Compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain analogues have shown comparable efficacy to colchicine in inhibiting tubulin polymerization, suggesting potential applications in cancer treatment .
- Mechanistic Studies : Chemical-genetic profiling has revealed that imidazo[1,2-a]pyridine derivatives can induce mitochondrial dysfunction in yeast models, indicating possible pathways through which these compounds exert their effects .
Case Study 1: ENPP1 Inhibitors
A study identified a series of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors with IC50 values ranging from 5.70 to 9.68 nM. These compounds were shown to enhance the antitumor efficacy of anti-PD-1 antibodies in murine models .
Case Study 2: Anticancer Activity
Research on 2-aryl-imidazo-pyridine derivatives demonstrated their ability to inhibit the proliferation of HeLa cells significantly. These compounds were designed to target the colchicine binding site on tubulin, offering a new scaffold for developing antitumor agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound Type | Example | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | Zolimidine | Anticancer agent |
| Cyclopropane-containing Compounds | Cyclopropane sulfonamides | Diverse pharmacological effects |
| Tubulin Inhibitors | Colchicine | Antiproliferative |
Q & A
Q. What are the key considerations for synthesizing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the cyclopropanesulfonamide group to the imidazo[1,2-a]pyridine-phenyl scaffold.
- Optimization of reaction conditions : Polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres (N₂/Ar) prevent side reactions, while temperatures between 80–120°C ensure efficient coupling .
- Purification : Column chromatography or recrystallization improves purity, monitored via thin-layer chromatography (TLC) and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with key signals for the cyclopropane ring (δ ~1.0–2.0 ppm) and sulfonamide protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation, critical for understanding binding interactions .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like COX-2 or cholinesterases (AChE/BChE) using fluorometric or colorimetric substrates (e.g., COX-2 IC₅₀ determination via prostaglandin quantification) .
- Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HepG2) at concentrations ≤10 µM .
- Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How does substituent variation on the imidazo[1,2-a]pyridine core influence target selectivity?
Methodological Answer:
-
Structure-activity relationship (SAR) studies : Compare derivatives with substituents at C-3 (e.g., morpholine, phenylamino groups). For example:
Substituent at C-3 COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1) Morpholine 0.07 217.1 Phenylamino 0.15 98.3 (Data adapted from ) -
Computational modeling : Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like COX-2, guiding rational design .
Q. What strategies resolve contradictory bioactivity data across similar imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., enzyme sources, substrate concentrations). For instance, COX-2 inhibition discrepancies may arise from human vs. murine enzyme isoforms .
- Pharmacokinetic profiling : Assess metabolic stability (hepatic microsome assays) and membrane permeability (Caco-2 monolayers) to differentiate intrinsic activity from bioavailability issues .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) to identify off-target pathways .
Q. How can molecular interactions with biological targets be experimentally validated?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between the compound and purified targets (e.g., AChE) .
- Cryo-EM/X-ray co-crystallography : Resolves atomic-level interactions, such as hydrogen bonding between the sulfonamide group and catalytic residues .
- Mutagenesis studies : Introduce point mutations (e.g., Ser530Ala in COX-2) to confirm critical binding residues .
Q. What analytical methods detect and quantify degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress.
- HPLC-MS/MS : Profiles degradation products using C18 columns and electrospray ionization (ESI), with quantification via external calibration curves .
- Stability-indicating assays : Validate method specificity using spiked samples with known impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
